molecular formula C18H32N2O6S2 B587422 N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 CAS No. 1356382-52-9

N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6

Cat. No. B587422
CAS RN: 1356382-52-9
M. Wt: 442.619
InChI Key: CJMDURFWZHENFZ-UIPMZEIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6” is a chemical compound with the CAS Number 1356382-52-9 . It has a molecular formula of C18H26D6N2O6S2 and a molecular weight of 442.62 . It is also known by other synonyms such as “N,N’-Diacetyl-L-cystine 1,1’-Bis (1,1-dimethylethyl) Ester-d6” and "tert-Butyl (2R)-3- [ [ (2R)-3- [ (2-methylpropan-2-yl)oxy]-3-oxo-2- [ (2,2,2-trideuterioacetyl)amino]propyl]disulfanyl]-2- [ (2,2,2-trideuterioacetyl)amino]propanoate" .


Molecular Structure Analysis

The molecular structure of “N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6” is represented by the IUPAC name "tert-butyl (2R)-3- [ [ (2R)-3- [ (2-methylpropan-2-yl)oxy]-3-oxo-2- [ (2,2,2-trideuterioacetyl)amino]propyl]disulfanyl]-2- [ (2,2,2-trideuterioacetyl)amino]propanoate" . The Canonical SMILES representation is “CC(=O)NC(CSSCC(C(=O)OC©©C)NC(=O)C)C(=O)OC©©C” and the InChI representation is "InChI=1S/C18H32N2O6S2/c1-11(21)19-13(15(23)25-17(3,4)5)9-27-28-10-14(20-12(2)22)16(24)26-18(6,7)8/h13-14H,9-10H2,1-8H3,(H,19,21)(H,20,22)/t13-,14-/m0/s1/i1D3,2D3" .


Physical And Chemical Properties Analysis

“N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6” is an off-white solid that is soluble in chloroform . It should be stored at 2-8°C .

properties

IUPAC Name

tert-butyl (2R)-3-[[(2R)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-[(2,2,2-trideuterioacetyl)amino]propyl]disulfanyl]-2-[(2,2,2-trideuterioacetyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O6S2/c1-11(21)19-13(15(23)25-17(3,4)5)9-27-28-10-14(20-12(2)22)16(24)26-18(6,7)8/h13-14H,9-10H2,1-8H3,(H,19,21)(H,20,22)/t13-,14-/m0/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMDURFWZHENFZ-UIPMZEIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSSCC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CSSC[C@@H](C(=O)OC(C)(C)C)NC(=O)C([2H])([2H])[2H])C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6

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